1-Vinyl-4-cyano-3-methoxybenzene
Description
1-Vinyl-4-cyano-3-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a vinyl (-CH=CH₂) group at position 1, a methoxy (-OCH₃) group at position 3, and a cyano (-CN) group at position 4. Its molecular formula is C₁₀H₉NO, with a calculated molecular weight of 159.19 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (cyano) groups, which may influence its reactivity and physical properties.
Properties
IUPAC Name |
4-ethenyl-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-8-4-5-9(7-11)10(6-8)12-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAXHQJVAFVIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Vinyl-4-cyano-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-Vinyl-4-cyano-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or cyano groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
1-Vinyl-4-cyano-3-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-vinyl-4-cyano-3-methoxybenzene involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the cyano and methoxy groups can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Vinyl-4-cyano-3-methoxybenzene with structurally related compounds from the provided evidence (Table 1).
Structural and Functional Group Comparisons
- Methyl 4-(cyanoacetyl)benzoate (C₁₁H₉NO₃): Contains a cyanoacetyl (-CO-CN) and ester (-COOCH₃) group. The ester and cyanoacetyl groups enhance polarity and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), contributing to its high melting point (170–174°C) .
- Methyl 3-cyanobenzoate (C₉H₇NO₂): Features a cyano (-CN) and ester (-COOCH₃) group. Its lower molecular weight (161.15 g/mol) and reduced steric hindrance compared to Methyl 4-(cyanoacetyl)benzoate result in a significantly lower melting point (58–60°C) .
- This compound (C₁₀H₉NO): Replaces ester groups with a vinyl (-CH=CH₂) and methoxy (-OCH₃) group. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing cyano group, creating a polarized electronic environment.
Physical Properties
The absence of ester groups in this compound likely reduces its polarity compared to the evidence compounds. This could result in a lower melting point than Methyl 4-(cyanoacetyl)benzoate (170–174°C) but higher than Methyl 3-cyanobenzoate (58–60°C). However, experimental data are unavailable to confirm this hypothesis.
Data Tables
Table 1: Comparative Properties of this compound and Related Compounds
Research Findings and Limitations
- Key Trends: Ester and cyanoacetyl groups increase melting points due to strong intermolecular interactions (e.g., Methyl 4-(cyanoacetyl)benzoate) . Methoxy and vinyl groups likely reduce crystallinity, leading to lower melting points in this compound.
- Gaps in Data : Direct experimental data on the target compound’s synthesis, melting point, and applications are absent in the provided evidence. Further studies are required to validate its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
